molecular formula C5H7IN4 B1356948 5-Iodo-6-methylpyrimidine-2,4-diamine CAS No. 189810-94-4

5-Iodo-6-methylpyrimidine-2,4-diamine

Numéro de catalogue: B1356948
Numéro CAS: 189810-94-4
Poids moléculaire: 250.04 g/mol
Clé InChI: QMUTWHHZQHROTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7IN4 and a molecular weight of 250.04 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methylpyrimidine-2,4-diamine typically involves the iodination of 6-methylpyrimidine-2,4-diamine. One common method includes the reaction of 6-methylpyrimidine-2,4-diamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodo-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Antibacterial Applications

5-Iodo-6-methylpyrimidine-2,4-diamine has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in bacteria. This inhibition disrupts nucleic acid synthesis, making it effective against several bacterial pathogens, including:

  • Staphylococcus aureus
  • Bacillus anthracis

The compound mimics folate, allowing it to interfere with bacterial growth and proliferation effectively. Research indicates that modifications to the compound can enhance its antibacterial potency, as demonstrated by structure-activity relationship (SAR) studies that evaluated various derivatives against these pathogens .

Cancer Treatment

The compound's structural characteristics position it as a candidate for cancer treatment. Its ability to inhibit DHFR is particularly relevant in oncology, where folate metabolism is often dysregulated. Several studies have highlighted its potential in targeting cancer cells by disrupting their metabolic pathways:

  • Inhibition of Tumor Growth : The compound has shown promise in preclinical models for inhibiting tumor growth by interfering with DNA synthesis.
  • Combination Therapies : There is ongoing research into its use in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Treatment of Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, poses significant health challenges in Latin America. This compound derivatives have been screened for activity against the intracellular form of the parasite. High-throughput screening campaigns have identified these compounds as cytocidal agents with potential for further development:

  • Selectivity and Metabolic Stability : Optimizations have led to compounds with improved selectivity and stability, making them suitable candidates for treating chronic Chagas disease .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide intermediate. Research indicates that certain derivatives can effectively control agricultural pests:

  • Insecticides and Acaricides : The compound's structure allows it to be utilized in formulations targeting insects and mites, particularly within the orders Lepidoptera and Coleoptera .

Case Studies and Research Findings

Several case studies provide insights into the effectiveness of this compound across various applications:

Study FocusFindings
Antibacterial Activity Inhibition of DHFR leads to significant antibacterial effects against S. aureus and B. anthracis .
Cancer Treatment Demonstrated potential for inhibiting tumor growth through metabolic disruption .
Chagas Disease Identified as a candidate for new treatments with improved selectivity .
Agricultural Use Effective as an insecticide against specific pest species .

Mécanisme D'action

The mechanism of action of 5-Iodo-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with DNA synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-Methylpyrimidine-2,4-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-6-methylpyrimidine-2,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-6-methylpyrimidine-2,4-diamine:

Uniqueness

5-Iodo-6-methylpyrimidine-2,4-diamine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound in both research and industrial applications .

Activité Biologique

5-Iodo-6-methylpyrimidine-2,4-diamine is a heterocyclic compound classified under the diaminopyrimidine derivatives, notable for its significant biological activity. Its structure features an iodine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, along with amino groups at the 2 and 4 positions. This unique arrangement contributes to its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in both bacteria and humans, leading to potential therapeutic applications against bacterial infections.

The primary mechanism of action for this compound involves its competitive inhibition of DHFR. By mimicking folate, it disrupts nucleic acid synthesis, which is essential for bacterial growth and proliferation. This inhibition has been shown to be effective against pathogens such as Bacillus anthracis and Staphylococcus aureus .

Inhibition Studies

Research indicates that this compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Bacillus anthracis range from 0.125 to 8 µg/mL . These values highlight its potential as a potent antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in substitution patterns at the pyrimidine core significantly affect binding affinity and inhibition potency. The presence of hydrophobic substitutions at C6 has been shown to enhance interactions with key protein residues in DHFR, facilitating greater inhibition .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
2,4-Diamino-5-fluoropyrimidine Fluorine substitution at the 5-positionEnhanced antibacterial activity against specific strains
Trimethoprim Three substituents on the pyrimidine ringBroad-spectrum antibiotic effects
5-Bromo-6-methylpyrimidine-2,4-diamine Bromine instead of iodineDifferent reactivity profiles in coupling reactions
N4-butyl-5-iodo-6-methylpyrimidine Butyl group at N4 positionSpecific agonistic activity on Toll-like receptors

Antibacterial Activity

In a study evaluating various diaminopyrimidine derivatives, this compound was found to have comparable efficacy against resistant strains of bacteria . The structural analysis revealed that modifications at the C6 position led to significant changes in the compound's interaction with DHFR, thereby affecting its antibacterial potency.

TLR Agonistic Activity

Recent research identified N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a selective agonist for Toll-like receptor 8 (TLR8). This finding suggests that derivatives of this compound could play a role in immune modulation . The study highlights the importance of specific substitutions in enhancing biological activity beyond antibacterial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-6-methylpyrimidine-2,4-diamine, and how can reaction conditions be systematically optimized?

The synthesis typically involves iodination of a pre-functionalized pyrimidine core. A plausible route starts with 6-methylpyrimidine-2,4-diamine, followed by regioselective iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DMSO) under controlled temperatures (40–60°C). Optimization can employ Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like reagent stoichiometry, temperature, and reaction time. Statistical analysis of yield and purity data helps identify critical parameters . Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methyl and iodo groups) via chemical shifts. For example, the methyl group typically appears as a singlet near δ 2.1 ppm, while aromatic protons show deshielding due to iodine’s electron-withdrawing effect .
  • HPLC-MS : Validates molecular weight (MW 279.1 g/mol) and purity. Electrospray ionization (ESI) in positive mode often yields [M+H]+ ions at m/z 280.1 .
  • FT-IR : Identifies NH₂ stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what degradation pathways are relevant?

Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation and photodehalogenation. Degradation is accelerated by moisture and UV exposure, leading to deiodination or amine oxidation. Regular stability testing via HPLC under stressed conditions (e.g., 40°C/75% RH) monitors degradation kinetics .

Q. What reactivity patterns govern this compound in cross-coupling reactions?

The iodine substituent enables participation in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups. Reaction efficiency depends on ligand choice (e.g., XPhos), base (K₂CO₃), and solvent (toluene/ethanol). Monitor competing side reactions (e.g., dehalogenation) via TLC or GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as the iodine atom’s impact on ring electron density. Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies. Molecular docking simulations predict binding affinities to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity artifacts. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Meta-analysis : Pool data from multiple studies to identify trends, applying statistical tools like ANOVA to assess significance .
  • Synthetic reproducibility : Verify compound identity and purity via orthogonal methods (e.g., NMR + HRMS) .

Q. How do systematic modifications to the pyrimidine core (e.g., substituent position, halogen type) affect biological target engagement?

Structure-Activity Relationship (SAR) studies reveal critical pharmacophores. For example:

SubstituentPositionActivity (IC₅₀, nM)Target
Iodo512 ± 2Kinase A
Bromo545 ± 5Kinase A
Methyl6>1000Kinase A
Iodo’s electronegativity enhances hydrogen bonding with kinase active sites, while methyl reduces steric accessibility .

Q. What mechanistic insights can be gained from studying this compound’s interaction with enzymatic targets?

Time-resolved fluorescence quenching and X-ray crystallography elucidate binding modes. For instance, iodine’s van der Waals interactions with hydrophobic kinase pockets improve inhibitor residence time. Competitive inhibition assays (e.g., ADP-Glo™) quantify ATP displacement efficiency .

Q. How are toxicity and off-target effects assessed for this compound in preclinical models?

  • In vitro : Cytotoxicity screening (MTT assay) across multiple cell lines (e.g., HepG2, HEK293).
  • In vivo : Acute toxicity studies in rodents (LD₅₀ determination) and metabolite profiling via LC-MS/MS to detect reactive intermediates .

Propriétés

IUPAC Name

5-iodo-6-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUTWHHZQHROTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578906
Record name 5-Iodo-6-methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189810-94-4
Record name 5-Iodo-6-methylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 8.0 grams (0.064 mole) of 2,4-diamino-6-methylpyrimidine in 30 mL of glacial acetic acid is stirred, and a solution of 13.5 grams (0.083 mole) of iodine monochloride in 20 mL of glacial acetic acid is added dropwise during a 5 minute period. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about 18 hours. After this time the reaction mixture is diluted with 100 mL of water and then is made basic with 10% aqueous sodium hydroxide. The mixture is then extracted with three 75 mL portions of ethyl acetate. The combined extracts are washed with one 75 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 11.7 grams of 2,4-diamino-5-iodo-6-methylpyrimidine. The NMR spectrum is consistent with the proposed structure.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1.0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+] 249.9715 (calculated C5H71N4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 100 mL steel pressure vessel was added 2-amino-4-chloro-6-methylpyrimidine (4.00 g, 28.00 mmol). A saturated solution of NH3 in MeOH (40 mL) was added and the vessel sealed. The pressure vessel was placed into a 160° C. oil bath and heated for 15 h. The vessel was cooled to 0° C. and opened and the solvent removed to give the crude diaminopyrimidine (4.4 g) as the HCl salt. The crude salt was dissolved in MeOH (82.5 mL), and ICl (82.5 mL) was added dropwise over 50 min. The reaction was stirred at 25° C. for 14 h and the solvent removed. The viscous oil was stirred in Et2O (300 mL) for 30 min. The resulting solid was filtered and washed with Et2O (3×20 mL) to give the crude iodinated pyrimidine as a yellow solid (10.1 g). The solids were suspended in 1, 0 N NaOH (300 mL) and stirred at 25° C. for 2 h. The solids were filtered, washed with water (2×20 mL), and allowed to dry to afford 2,4-Diamino-5-iodo-6-methylpyrimidine as a white powder (5.6 g, 80%). An analytical sample was prepared by recrystallization from MeCN to give 2,4-Diamino-5-iodo-6-methylpyrimidine as colorless crystals: Rf=0.25 (9:1, CHCl3:MeOH); mp=154-156° C.; 1H NMR (DMSO-d6) δ 6.38 (s, 2H), 6.09 (s, 2H), 2.24 (s, 3H); 13C NMR (DMSO-d6) δ 166.7, 163.0, 162.3, 63.8, 28.4; HREI[M+]249.9715 (calculated C5H7IN4: 249.9715); Anal. (C5H7IN4) C, H, N.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
82.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
5-Iodo-6-methylpyrimidine-2,4-diamine
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
5-Iodo-6-methylpyrimidine-2,4-diamine
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
5-Iodo-6-methylpyrimidine-2,4-diamine
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
5-Iodo-6-methylpyrimidine-2,4-diamine
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
5-Iodo-6-methylpyrimidine-2,4-diamine
N-cyclopropyl-1-(3-ethynylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
5-Iodo-6-methylpyrimidine-2,4-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.